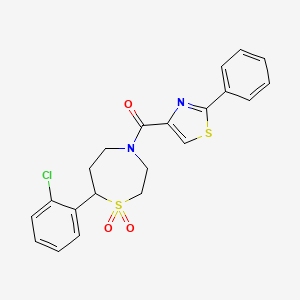

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone

Descripción

The compound "(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone" is a synthetic organic molecule featuring a 1,4-thiazepane ring with a sulfone group (1,1-dioxido), a 2-chlorophenyl substituent at position 7, and a 2-phenylthiazole moiety linked via a methanone bridge. The compound’s stereoelectronic properties, influenced by the electron-withdrawing sulfone and chloro-substituents, could modulate its reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S2/c22-17-9-5-4-8-16(17)19-10-11-24(12-13-29(19,26)27)21(25)18-14-28-20(23-18)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOHWHWHUCMRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting with a 2-chlorophenyl derivative and reacting it with a thiazepane precursor in the presence of a suitable base.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thiazole precursor and the intermediate formed in the previous step.

Final Assembly: The final step involves the coupling of the thiazepane and thiazole intermediates to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scalability. This includes:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.

Catalyst Selection: Efficient catalysts are chosen to accelerate the reactions and improve selectivity.

Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.

Aplicaciones Científicas De Investigación

Structural Characteristics

The unique structural features of this compound contribute to its pharmacological properties:

- Thiazepane Ring : Known for diverse biological activities.

- Dioxido Group : May influence reactivity and interaction with biological targets.

- Chlorophenyl and Phenylthiazol Groups : These substituents enhance lipophilicity and may improve binding affinity to biological receptors.

Pharmacological Potential

Research indicates that thiazepane derivatives exhibit a range of pharmacological effects. The following sections detail specific applications based on recent studies.

Antimicrobial Activity

Thiazepane derivatives have shown notable antimicrobial properties. Studies indicate that compounds similar to (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone possess activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group has been linked to increased effectiveness against resistant strains of bacteria.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development as an anticancer agent. Notably, compounds with similar structural motifs have been effective against colon carcinoma and lung cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Variations in substituents on the phenyl rings can lead to significant changes in potency against pathogens or cancer cells.

- Dioxido Group Influence : This group enhances electron density, affecting interactions with biological macromolecules, which may improve efficacy .

Several case studies highlight the applications of similar thiazepane derivatives:

- Anticancer Activity : A study reported that thiazole-integrated quinoline derivatives exhibited remarkable activity against colon carcinoma HCT-15 and lung cancer NCI-H322M due to specific structural modifications .

- Antimicrobial Studies : Research demonstrated that thiazepane derivatives showed effectiveness against resistant bacterial strains, indicating their potential as new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

DNA/RNA: Potential interactions with genetic material, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several classes of molecules:

- Thiazepane derivatives: Compounds like 7-aryl-1,1-dioxido-1,4-thiazepanes are known for their conformational flexibility, which can influence binding to protein pockets.

- Thiazole-containing compounds : The 2-phenylthiazole moiety is common in kinase inhibitors (e.g., dasatinib analogs). Its planar structure facilitates π-π stacking interactions in hydrophobic binding sites.

Functional Group Comparisons

- Sulfone vs. Sulfonyl Groups: The sulfone in the target compound differs from sulfonyl-containing analogs (e.g., the triazole derivative in ).

- Chlorophenyl vs. Fluorophenyl Substituents : The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 2,4-difluorophenyl group in ’s triazole derivative. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability in fluorinated analogs .

Data Tables

Table 1: Structural and Electronic Comparison

LogP values estimated using fragment-based methods; *Triazole yield from .

Table 2: Similarity Coefficients (Hypothetical Data)

| Coefficient | Target vs. Triazole Derivative | Target vs. Thiazepane Analogue |

|---|---|---|

| Tanimoto (Fingerprint-based) | 0.45 | 0.78 |

| Dice | 0.62 | 0.85 |

| Cosine | 0.58 | 0.81 |

*Based on binary fingerprints; higher values indicate greater similarity .

Research Findings and Implications

- Structural Similarity : The target compound shows moderate similarity (Tanimoto = 0.45) to the triazole derivative in , primarily due to shared sulfone/sulfonyl and aryl groups. However, core ring differences significantly impact conformational flexibility and target selectivity .

- Electronic Properties : Computational analysis (e.g., Multiwfn) reveals that the sulfone group in the target compound creates a strong electron-deficient region near the thiazepane ring, which may enhance interactions with positively charged enzyme residues. In contrast, the triazole’s thioether group in exhibits localized electron density, favoring hydrophobic interactions .

- Synthetic Challenges : The target compound’s synthesis likely requires stringent control of sulfonation and cyclization steps, whereas ’s method relies on stable triazole ring formation under mild conditions .

Actividad Biológica

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. This compound belongs to the class of thiazepane derivatives , which are recognized for their diverse pharmacological effects, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 371.82 g/mol. The structure features:

- A thiazepane ring , which contributes to its biological activity.

- A dioxido group , enhancing reactivity.

- A chlorophenyl group , potentially influencing pharmacokinetic properties.

- A phenylthiazole moiety , which may enhance the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Recent studies have shown that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 breast cancer cells : Compounds derived from thiazolidinone frameworks showed moderate to strong antiproliferative activity, with IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 cells .

Antimicrobial Properties

Thiazepane derivatives have also been evaluated for their antimicrobial activities. The presence of halogenated phenyl groups has been linked to enhanced antibacterial properties against a range of pathogens. Compounds in this class have shown effectiveness in inhibiting bacterial growth, suggesting their potential as lead compounds in the development of new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the thiazepane ring or substituents on the phenyl groups can significantly impact its pharmacological profile. For example:

- The introduction of electron-donating groups on the aromatic rings has been associated with increased cytotoxicity.

- Conversely, electron-withdrawing groups may reduce activity .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that modifications to the thiazepane structure can enhance cytotoxic effects against cancer cell lines. For instance, derivatives with additional functional groups showed improved IC50 values compared to unmodified compounds .

- Antimicrobial Testing : Various thiazepane derivatives were tested against Gram-positive and Gram-negative bacteria, revealing broad-spectrum activity. The presence of specific substituents on the phenyl rings was correlated with increased antimicrobial potency.

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Answer: Key methods include:

- IR Spectroscopy : Use 10% CCl₄ (3800–1340 cm⁻¹) and 5% CS₂ (1340–400 cm⁻¹) for solvent-dependent vibrational mode analysis, focusing on sulfone (S=O) and carbonyl (C=O) stretches .

- Mass Spectrometry (EI) : Employ high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, cross-referenced with NIST databases for validation .

- NMR : Prioritize ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (2-chlorophenyl, 2-phenylthiazole) and thiazepane ring protons.

Q. How should synthetic routes be optimized to improve yield of the thiazepane-thiazole hybrid structure?

Answer:

- Microwave-Assisted Synthesis : Adapt protocols from analogous spirocyclic compounds (e.g., 20–30% yield improvement under 100–150 W, 80°C, 30 min) .

- Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings involving 2-chlorophenylboronic acid and thiazole intermediates .

- Purification : Use Chromolith® HPLC columns (C18 phase) with gradient elution (ACN/H₂O + 0.1% TFA) to isolate isomers .

Q. What experimental designs are suitable for assessing biological activity in early-stage studies?

Answer:

- In Vitro Screening : Use randomized block designs with split-split plots (e.g., 4 replicates, 5 plants/group) to evaluate dose-response relationships in enzyme inhibition assays .

- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only groups to normalize baseline activity .

Advanced Research Questions

Q. How can conflicting data on environmental stability be resolved?

Answer:

- Environmental Fate Studies : Apply INCHEMBIOL project frameworks to assess abiotic degradation (hydrolysis, photolysis) under varying pH/temperature conditions (e.g., pH 5–9, 25–50°C) .

- Statistical Reconciliation : Use ANOVA to identify outliers in half-life (t₁/₂) measurements, accounting for matrix effects (soil vs. aqueous media) .

Q. What methodologies address discrepancies in biological target engagement assays?

Answer:

- Orthogonal Binding Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate Kd values for thiazepane-thiazole interactions with kinases .

- Epistemological Frameworks : Apply Bruyne’s quadripolar model to align theoretical assumptions (e.g., lock-and-key vs. induced-fit binding) with experimental observations .

Q. How can synthetic byproducts be systematically characterized and mitigated?

Answer:

- Byproduct Profiling : Use LC-MS/MS (Q-TOF) to detect chlorinated side products (e.g., 2-(chloromethyl)thiazole derivatives) .

- Process Optimization : Implement DoE (Design of Experiments) to minimize halogenated impurities by adjusting reaction stoichiometry (e.g., 1.2:1 aryl chloride:thiol ratio) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.